Boc-α-甲基-DL-缬氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

蛋白质组学研究

Boc-α-甲基-DL-缬氨酸-OH是一种用于蛋白质组学研究的产品 . 蛋白质组学是对蛋白质(特别是它们的结构和功能)进行大规模研究。这种化合物可用于研究蛋白质结构、相互作用和功能,从而有助于我们了解生物过程和疾病。

药物开发

在医学研究领域,this compound已被用于药物开发 . 它被用于合成新药,有助于发现治疗各种疾病的方法。

临床试验

This compound已用于临床试验 . 临床试验是在人身上进行的研究,旨在评估医疗、外科或行为干预措施。它们是研究人员找出新疗法(例如新药、饮食或医疗器械)在人身上是否安全有效的首要方法。

癌症治疗

这种化合物在癌症治疗中显示出潜力. 它已被发现具有抗癌活性,这使其有可能成为开发新型癌症疗法的宝贵工具。

环境研究

在环境研究中,this compound已被用于研究其对生态系统的影响. 它已被证明对水生生物有毒,可能有助于污染管理。

工业研究

在工业研究中,this compound已被用于制造过程以提高产品质量和效率. 这包括它在各种商品和材料生产中的应用,推动了工业技术的发展。

作用机制

Target of Action

It is known that boc-alpha-me-dl-val-oh is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

Boc-alpha-ME-DL-val-OH is a Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc .

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in peptide synthesis .

Result of Action

As a Boc-protected amino acid, it is likely to be involved in the formation of peptides, which can have a wide range of effects depending on the specific peptides formed .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-ME-DL-val-OH typically involves the reaction of 2,2-dimethoxyacetyl chloride with isobutanol to form the ester, followed by hydrolysis to yield the desired product . Another method involves the tert-butoxycarbonylation of amino acids and their derivatives using di-tert-butyl dicarbonate in the presence of a base . The reaction is carried out under anhydrous conditions, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of Boc-alpha-ME-DL-val-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反应分析

Types of Reactions

Boc-alpha-ME-DL-val-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like hydrochloric acid in dioxane or trifluoroacetic acid are employed for Boc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction produces reduced forms of the compound .

属性

IUPAC Name |

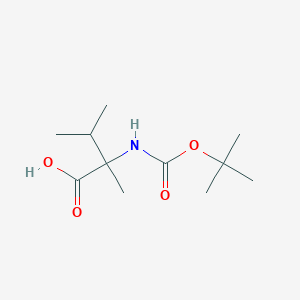

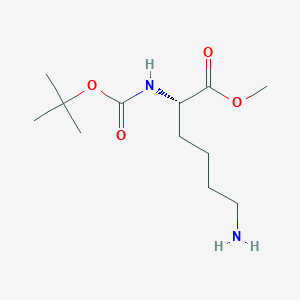

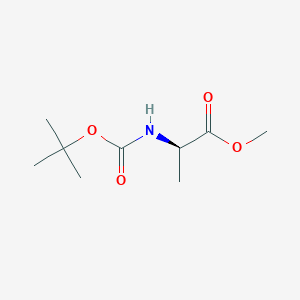

2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPBQQXWXZWBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562604 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139938-00-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)